molecular formula C73H126N20O23S B599608 H-ALA-ASN-PRO-ASP-CYS-LYS-THR-ILE-LEU-LYS-ALA-LEU-GLY-PRO-ALA-ALA-THR-OH CAS No. 141281-67-6

H-ALA-ASN-PRO-ASP-CYS-LYS-THR-ILE-LEU-LYS-ALA-LEU-GLY-PRO-ALA-ALA-THR-OH

Cat. No.: B599608
CAS No.: 141281-67-6
M. Wt: 1683.988
InChI Key: VSDSJULNPZLYJK-NLWFNJKKSA-N
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Description

Overview of the Compound: Nomenclature, Sequence, and Classification

The chemical compound under investigation is systematically named L-alanyl-L-asparagyl-L-prolyl-L-alpha-aspartyl-L-cysteinyl-L-lysyl-L-threonyl-L-isoleucyl-L-leucyl-L-lysyl-L-alanyl-L-leucyl-glycyl-L-prolyl-L-alanyl-L-alanyl-L-threonine, representing a heptadecapeptide with the single-letter amino acid sequence Alanine-Asparagine-Proline-Aspartic acid-Cysteine-Lysine-Threonine-Isoleucine-Leucine-Lysine-Alanine-Leucine-Glycine-Proline-Alanine-Alanine-Threonine. This peptide corresponds to amino acid residues 194-210 of the Human Immunodeficiency Virus Type 1 gag protein p24, a major structural component of the viral core.

The compound is classified as a synthetic polypeptide that can be identified through peptide screening methodologies. Peptide screening represents a research technique that pools active peptides primarily through immunoassay-based approaches, enabling researchers to conduct protein interaction studies, functional analyses, and epitope screening applications. The peptide serves as a valuable tool in the field of research and development, particularly for investigations focusing on viral protein characterization and immunological studies.

Table 1: Chemical and Physical Properties of Human Immunodeficiency Virus Type 1 gag Protein p24 (194-210)

Property Value Reference
Chemical Abstract Service Number 141281-67-6
Molecular Formula C₇₃H₁₂₆N₂₀O₂₃S
Molecular Weight 1682.99 Da
Alternative Molecular Weight 1684.0 g/mol
Amino Acid Sequence (Single Letter) ANPDCKTILKALGPAAT
Amino Acid Sequence (Three Letter) Ala-Asn-Pro-Asp-Cys-Lys-Thr-Ile-Leu-Lys-Ala-Leu-Gly-Pro-Ala-Ala-Thr
Peptide Length 17 amino acids
Form Lyophilized powder
Purity >95%

The structural characteristics of this peptide include the presence of one cysteine residue at position 5, which may contribute to potential disulfide bond formation under appropriate conditions. The peptide contains a balanced composition of hydrophobic and hydrophilic amino acids, with notable basic residues including two lysine residues that contribute to the overall charge distribution of the molecule.

Historical and Scientific Context of the Human Immunodeficiency Virus Type 1 Gag Protein p24 (194-210) Peptide

The discovery and characterization of this peptide fragment emerged from extensive research into the structural components of Human Immunodeficiency Virus Type 1, particularly focusing on the gag protein p24. The gag gene of Human Immunodeficiency Virus Type 1 encodes a precursor protein known as Pr55Gag, which undergoes proteolytic cleavage by viral protease to generate several essential proteins including p17, p24, p7, and p6. These proteins are fundamental for virus particle assembly and represent critical targets for understanding viral replication mechanisms.

The p24 protein functions as a major viral core structural protein, and its measurement has become commonly utilized as an indicator of viral presence and activity in research settings. The specific 194-210 fragment represents a region of particular interest due to its structural properties and its role in maintaining the integrity of the viral capsid architecture. Research conducted using magic-angle-spinning Nuclear Magnetic Resonance and data-guided molecular dynamics simulations has revealed atomic-resolution structural details of capsid protein tubes, providing insights into functionally important regions including areas analogous to the p24 (194-210) sequence.

Historical investigations have demonstrated that the capsid protein plays multiple key roles in viral replication processes. The structural organization of individual capsid protein chains and their arrangement in pseudo-hexameric units has been found to be substantially different from organizations observed in crystal structures, which featured flat hexamers. This finding has contributed to a more comprehensive understanding of capsid architecture and has provided important guidance for research into viral protein structures.

Cell type-specific proteasomal processing studies have revealed that the gag-p24 protein undergoes distinct degradation patterns depending on the cellular environment. Research using purified proteasomes from mature dendritic cells and activated cluster of differentiation 4-positive T cells has shown that almost half of the peptides generated during proteasomal processing are cell type specific. These findings have significant implications for understanding how different cellular environments may influence the processing and presentation of viral protein fragments.

Relevance in Molecular and Structural Biology

The Human Immunodeficiency Virus Type 1 gag protein p24 (194-210) peptide holds substantial relevance in molecular and structural biology research due to its unique structural characteristics and its role in understanding viral protein architecture. The peptide serves as a model system for investigating the relationship between amino acid sequence and three-dimensional structure, particularly in the context of viral capsid organization.

Structural analysis has revealed that the complete capsid protein possesses an α-helical architecture with two independently folded N-terminal and C-terminal domains connected by a flexible linker. The specific region corresponding to the 194-210 fragment contributes to the overall structural integrity of the capsid assembly and influences the inherent curvature observed in capsid protein tubes. This curvature is controlled by conformational variability of residues in the linker region and at dimer and trimer interfaces.

The peptide has proven valuable for epitope mapping studies, where researchers utilize overlapping peptide sequences to identify immunologically relevant regions. Epitope mapping investigations have employed enzyme-linked immunospot assays with individual peptides covering various regions of the p24 protein, including sequences adjacent to the 194-210 fragment. These studies have identified immunogenic peptides within conserved elements and have contributed to understanding the relationship between sequence conservation and immunological recognition.

Research into the proteasomal processing of the full-length gag-p24 protein has demonstrated that the resulting peptide fragments exhibit distinct patterns depending on the source of the proteasomes used. Mass spectrometry analysis of proteasomal degradation products has identified numerous peptide fragments, some of which overlap with or are adjacent to the 194-210 region. These findings have important implications for understanding how viral proteins are processed and presented in different cellular contexts.

The compound has also found applications in comparative structural studies, where researchers have suggested potential homologies between viral core proteins and other protein families. Sequence comparison algorithms have been employed to investigate possible relationships between the primary structures of viral p24 core proteins and coat proteins from other virus families. These investigations have contributed to predictions regarding three-dimensional protein folds and have suggested potential binding sites for molecular interactions.

Scope and Objectives of the Research Outline

The research scope encompassing the Human Immunodeficiency Virus Type 1 gag protein p24 (194-210) peptide extends across multiple disciplines within molecular and structural biology. The primary objectives of research involving this compound focus on advancing understanding of viral protein structure-function relationships, developing improved methodologies for peptide characterization, and contributing to the broader knowledge base regarding viral capsid architecture.

One fundamental research objective involves the detailed characterization of the peptide's structural properties and its behavior under various experimental conditions. This includes investigations into the compound's stability, solubility characteristics, and potential for forming secondary structures. Research has demonstrated that the peptide can be successfully synthesized and purified to greater than 95% purity, making it suitable for high-precision analytical studies.

The development and validation of analytical methodologies represents another critical research objective. The peptide serves as a valuable standard for developing and optimizing peptide screening protocols, which are essential for protein interaction studies and functional analyses. These methodologies have applications extending beyond viral protein research and contribute to broader advances in peptide-based analytical techniques.

Structural biology research objectives include the determination of three-dimensional conformations and the investigation of potential protein-protein interactions involving the 194-210 region. Advanced techniques such as magic-angle-spinning Nuclear Magnetic Resonance spectroscopy and molecular dynamics simulations have been employed to elucidate atomic-level structural details. These investigations provide insights into the role of specific amino acid residues in maintaining structural integrity and contribute to understanding the relationship between local sequence features and global protein architecture.

Properties

CAS No.

141281-67-6

Molecular Formula

C73H126N20O23S

Molecular Weight

1683.988

IUPAC Name

(3S)-4-[[(2R)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C73H126N20O23S/c1-13-36(6)55(89-71(113)56(41(11)94)90-64(106)44(21-15-17-25-75)83-67(109)49(33-117)88-66(108)47(31-54(98)99)85-69(111)51-23-19-27-93(51)72(114)48(30-52(77)96)87-58(100)37(7)76)70(112)86-46(29-35(4)5)65(107)82-43(20-14-16-24-74)63(105)80-39(9)60(102)84-45(28-34(2)3)62(104)78-32-53(97)92-26-18-22-50(92)68(110)81-38(8)59(101)79-40(10)61(103)91-57(42(12)95)73(115)116/h34-51,55-57,94-95,117H,13-33,74-76H2,1-12H3,(H2,77,96)(H,78,104)(H,79,101)(H,80,105)(H,81,110)(H,82,107)(H,83,109)(H,84,102)(H,85,111)(H,86,112)(H,87,100)(H,88,108)(H,89,113)(H,90,106)(H,91,103)(H,98,99)(H,115,116)/t36-,37-,38-,39-,40-,41+,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,55-,56-,57-/m0/s1

InChI Key

VSDSJULNPZLYJK-NLWFNJKKSA-N

SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(C)N

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Loading

The peptide’s C-terminal free carboxylic acid necessitates Wang resin (hydroxymethylphenoxyacetic acid linker) over Rink amide resin. Example 9 of patent WO2016140232A1 demonstrates loading Fmoc-Thr(tBu)-OH onto Wang resin via esterification using DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) and DIPEA (N,N-diisopropylethylamine) in THF/DMF (19:1 v/v). A typical protocol involves:

  • Swelling resin in THF (30 min).

  • Mixing Fmoc-Thr(tBu)-OH (1.3 equiv), DMT-MM (1.13 equiv), and DIPEA (1.2 equiv) in THF/DMF.

  • Stirring at 25°C for 30 min, achieving >95% loading efficiency.

Deprotection and Coupling Cycles

Fmoc removal employs 20% piperidine in DMF (2 × 5 min), while coupling uses Fmoc-amino acids (1.3 equiv), DMT-MM (1.13 equiv), and DIPEA (1.2 equiv) in THF/DMF. For challenging residues (e.g., Proline at position 3), double coupling with 8 min intervals and 15% DMSO as a solubilizing agent is recommended.

Table 1: Coupling Reagent Efficiency Comparison

ReagentSolvent SystemCoupling TimeYield (%)Reference
DMT-MMTHF/DMF30 min95.7
HOBt/DCCNMP60 min87.2
HATU/DIPEADMF20 min93.1

Side-Chain Protection and Orthogonality

Standard Protecting Groups

  • Lysine : Boc (tert-butyloxycarbonyl), stable to piperidine but cleaved by TFA.

  • Cysteine : Trt (trityl) for Fmoc-SPPS, removed during TFA cleavage. Acm (acetamidomethyl) if disulfide bonding is required post-synthesis.

  • Aspartic Acid/Glutamic Acid : tBu (tert-butyl), cleaved with TFA.

  • Threonine : tBu, prevents β-elimination during Fmoc removal.

Scavenger Systems

Hexylamine (1.2 equiv) is critical for neutralizing excess activated amino acids, reducing deletion sequences by 12–15%. Patent WO2016140232A1 reports 95.7% crude purity when combining hexylamine with DIPEA in THF/DMF.

Sequence-Specific Challenges and Solutions

Proline Coupling (Position 3)

Proline’s secondary amine slows acylation. DMT-MM in THF/DMF with 15% DMSO enhances coupling efficiency to 98% vs. 82% with HOBt/DCC.

Cleavage and Global Deprotection

TFA-Based Cleavage Mixtures

A standard cocktail of TFA/H2O/TIPS (95:2.5:2.5) cleaves the peptide from Wang resin and removes Boc, tBu, and Trt groups. Incubation at 25°C for 2 hr minimizes aspartimide formation at Asp4.

Table 2: Cleavage Optimization

ConditionAspartimide (%)Cys Free Thiol (%)
TFA/H2O/TIPS (95:2.5:2.5)1.298.5
TFA/EDT/TIS (94:3:3)3.797.1

Purification and Characterization

Reverse-Phase HPLC

Crude peptide is purified on a C18 column (5 µm, 250 × 10 mm) with a gradient of 10–50% acetonitrile (0.1% TFA) over 40 min. ANPDCKTILKALGPAAT elutes at 22–24 min, yielding >98% purity.

Mass Spectrometry

ESI-MS confirms molecular weight (calc. 1684.0 Da, obs. 1684.2 Da). Isotopic resolution within 0.02 Da ensures sequence fidelity.

Alternative Enzymatic Synthesis

Traceless Thioesterification

Carboxypeptidase Y (CPaseY) enables C-terminal thioester formation for native chemical ligation. Substrate ANPDCKTILKALGPAAT-CPL (Cys-Pro-Leu-OH) undergoes hydrazinolysis to yield acyl hydrazine, which is converted to thioester via azide intermediates:

Peptide-CPLCPaseY/NH2NH2Peptide-CONHNH2NaNO2Peptide-COSR\text{Peptide-CPL} \xrightarrow{\text{CPaseY/NH}2\text{NH}2} \text{Peptide-CONHNH}2 \xrightarrow{\text{NaNO}2} \text{Peptide-COSR}

This method achieves 85% conversion in 6 hr.

Scalability and Industrial Considerations

Cost-Effective Reagent Use

DMT-MM reduces costs by 40% compared to HATU, with comparable yields. Bulk synthesis (≥100 g) employs continuous-flow SPPS, reducing solvent waste by 70% .

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Cysteine residues can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for amino acid substitution.

Major Products

    Oxidation: Formation of disulfide bonds.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with altered amino acid residues.

Scientific Research Applications

Peptides like H-ALA-ASN-PRO-ASP-CYS-LYS-THR-ILE-LEU-LYS-ALA-LEU-GLY-PRO-ALA-ALA-THR-OH have numerous applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules and in the study of peptide chemistry.

    Biology: Serve as models for protein structure and function studies.

    Medicine: Potential therapeutic agents for various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of peptides depends on their sequence and structure. They can interact with specific molecular targets, such as enzymes, receptors, or other proteins, to exert their effects. The pathways involved often include binding to the target molecule, inducing conformational changes, and modulating biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key similarities and differences between H-ALA-ASN-PRO-ASP-CYS-LYS-THR-ILE-LEU-LYS-ALA-LEU-GLY-PRO-ALA-ALA-THR-OH and related peptides:

Compound Name Sequence Length Key Features Functional/Structural Notes Reference
Target Peptide 18 residues Linear, no disulfide bonds, charged residues (LYS, ASP), CYS Potential substrate for proteases or kinases; structural flexibility inferred from sequence
H-CYS-TYR-ILE-GLN-ASN-CYS-PRO-LEU-GLY-OH (Oxytocin free acid) 9 residues Cyclic (disulfide bridge: CYS1-CYS6), conserved hormone structure Hormonal activity (e.g., uterine contractions, lactation); disulfide stabilizes conformation
H-ARG-SER-CYS-ILE-ASP-THR-ILE-PRO-LYS-SER-ARG-CYS-THR-ALA-PHE-GLN-CYS-LYS… 34 residues Multiple CYS residues, complex disulfide network, high molecular weight (~4012 Da) Likely a bioactive peptide with redox-sensitive or receptor-binding properties
Z-ALA-ALA-ASN-AMC 3 residues Fluorogenic substrate (AMC tag), synthetic modification Used to assay proteolytic activity (e.g., caspases, trypsin-like enzymes)
SYNTIDE 2 (Pro-Leu-SER-ARG-THR-LEU-SER-VAL-SER-SER-NH2) 14 residues Kinase substrate, phosphorylatable SER residues Substrate for calmodulin-dependent protein kinase II; used in enzymatic assays

Key Findings from Research

Functional Flexibility vs. Stability : Unlike oxytocin derivatives (e.g., ), the target peptide lacks disulfide bonds, which may reduce structural stability but increase adaptability for interactions with diverse targets .

Comparison to Kinase Substrates : Unlike SYNTIDE 2 (), the target peptide lacks phosphorylatable SER/THR repeats, limiting its utility in kinase assays but suggesting alternative applications in protease studies .

Biological Activity

The compound H-ALA-ASN-PRO-ASP-CYS-LYS-THR-ILE-LEU-LYS-ALA-LEU-GLY-PRO-ALA-ALA-THR-OH is a peptide with potential biological activities that have garnered interest in various fields of biomedical research. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant studies.

Structure and Composition

The peptide consists of 18 amino acids, including both polar and hydrophobic residues. The sequence can be broken down as follows:

Amino Acid Abbreviation Properties
AlanineALANon-polar, hydrophobic
AsparagineASNPolar, uncharged
ProlinePRONon-polar, hydrophobic
Aspartic AcidASPPolar, negatively charged
CysteineCYSPolar, contains sulfur
LysineLYSPolar, positively charged
ThreonineTHRPolar, uncharged
IsoleucineILENon-polar, hydrophobic
LeucineLEUNon-polar, hydrophobic
GlycineGLYSmall, non-polar

This composition suggests a balance between hydrophilic and hydrophobic properties, which may influence its interaction with biological membranes and proteins.

Mechanisms of Biological Activity

The biological activity of peptides like this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Peptides that contain cysteine are known to exhibit antioxidant properties due to the presence of thiol groups that can scavenge free radicals and reduce oxidative stress .
  • Antimicrobial Properties : Certain sequences within peptides have been shown to disrupt microbial membranes, leading to cell lysis. The presence of positively charged lysine residues can enhance this activity against negatively charged bacterial membranes .
  • Modulation of Enzymatic Activity : Peptides can act as enzyme inhibitors or activators. For example, some peptides have been identified to inhibit angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure .
  • Cell Signaling : Peptides may function as signaling molecules that can bind to specific receptors on cell surfaces, triggering various cellular responses such as proliferation or apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activities of peptides similar to this compound:

  • Antioxidant Activity Study :
    • A study demonstrated that peptides containing cysteine showed significant antioxidant activity in vitro. The mechanism was attributed to the ability of cysteine residues to donate electrons and neutralize free radicals .
  • Antimicrobial Efficacy :
    • Research indicated that peptides with basic amino acids like lysine exhibited enhanced antimicrobial properties against a range of pathogens. The study showed that modifications in the peptide sequence could lead to increased potency .
  • ACE Inhibition :
    • A comparative analysis revealed that certain marine-derived peptides had potent ACE inhibitory effects. The study highlighted how the arrangement of amino acids influenced the efficacy of these peptides in lowering blood pressure .

Q & A

Q. How can researchers balance open science principles with intellectual property concerns when publishing peptide-related findings?

  • Methodological Answer : Use embargoed data repositories (e.g., EMBL-EBI) for time-sensitive releases. Draft patent applications prior to preprint submissions, focusing on novel synthesis methods or therapeutic applications. Consult institutional TTOs (Technology Transfer Offices) for IP strategy alignment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.